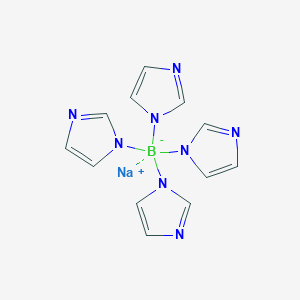
Sodium tetrakis(1-imidazolyl)borate
Übersicht
Beschreibung
Sodium tetrakis(1-imidazolyl)borate is used in the synthesis of a series of zwitterionic molecules, preparation of poly(imidazolyl)borate organotin (IV) complex, and precipitation of deuterium cations . Its molecular weight is 302.08 and the molecular formula is C12H12BN8Na .
Synthesis Analysis
Sodium tetrakis(1-imidazolyl)borate can be synthesized in very high yield by syntheses which are easy to perform in situ . The sodium salt of tetrakis(1-imidazolyl)borate (NaTIB) was synthesized by a reaction scheme .Molecular Structure Analysis
The molecular structure of Sodium tetrakis(1-imidazolyl)borate is represented by the formula C12H12BN8Na . It has a 3-dimensional polymer with a completely ordered triclinic structure .Chemical Reactions Analysis
One mole of hydrogen ion reacts quantitatively with one mole of the sodium salt of tetrakis(1-imidazolyl)borate to yield a slightly soluble precipitate . This is the first tetraarylboric acid that has been isolated from the several tetraarylborate salts that have been made .Physical And Chemical Properties Analysis
Sodium tetrakis(1-imidazolyl)borate has a molecular weight of 302.08 g/mol . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are 302.1175669 g/mol . It has a topological polar surface area of 71.3 Ų and a heavy atom count of 22 .Wissenschaftliche Forschungsanwendungen
Synthesis of Zwitterionic Molecules
Sodium tetrakis(1-imidazolyl)borate is used in the synthesis of a series of zwitterionic molecules . Zwitterionic molecules are electrically neutral compounds that have both positive and negative charges. They are important in many biological processes and are used in the development of new materials.
Preparation of Poly (Imidazolyl)borate Organotin (IV) Complex
This compound is also used in the preparation of poly (imidazolyl)borate organotin (IV) complex . Organotin complexes have a wide range of applications, including as catalysts in organic synthesis, as biocides in antifouling paints, and as stabilizers in PVC.
Precipitation of Deuterium Cations
Another application of Sodium tetrakis(1-imidazolyl)borate is in the precipitation of deuterium cations . Deuterium is a stable isotope of hydrogen and is used in a variety of applications, including nuclear fusion experiments, tracer studies in chemistry and biochemistry, and as a non-radioactive label in the proton NMR spectroscopy.
Synthesis of Poly(pyrazolyl)borate Ligands
Sodium tetrakis(1-imidazolyl)borate can be used in the synthesis of poly(pyrazolyl)borate ligands . These ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions. This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .
Development of New Materials
Poly(pyrazolyl)borate ligands, which can be synthesized using Sodium tetrakis(1-imidazolyl)borate, have been used for the development of new materials . The success of this family of ligands resides in the possibility of fine-tuning the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings .
Catalytic Processes
Poly(pyrazolyl)borate ligands, synthesized using Sodium tetrakis(1-imidazolyl)borate, have been used as power catalysts in reactions such as carbene or nitrene C−H insertion, polymerization or carbonyl derivatizations .
Safety and Hazards
Wirkmechanismus
Target of Action
Sodium tetrakis(1-imidazolyl)borate is a chemical compound with the empirical formula C12H12BN8Na It is used in the synthesis of zwitterionic molecules , suggesting that it may interact with various molecular targets depending on the specific context of its use.
Mode of Action
It is known to be used in the synthesis of zwitterionic molecules , which are molecules with both positive and negative charges. These molecules have unique properties that allow them to interact with a variety of biological targets.
Biochemical Pathways
Given its role in the synthesis of zwitterionic molecules , it can be inferred that it may influence a variety of biochemical pathways depending on the specific zwitterionic molecules that are synthesized.
Result of Action
It is known to be used in the synthesis of zwitterionic molecules , which can interact with a variety of biological targets and potentially exert a wide range of effects.
Eigenschaften
IUPAC Name |
sodium;tetra(imidazol-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFSDYWKKOQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BN8Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635570 | |
| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrakis(1-imidazolyl)borate | |
CAS RN |
68146-65-6 | |
| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrakis(1-imidazolyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the alkyl chain length of sodium tetrakis(1-imidazolyl)borate derivatives affect their performance in PLEDs?
A1: Research indicates that increasing the alkyl chain length of sodium tetrakis(1-imidazolyl)borate derivatives significantly improves their effectiveness as electron injection layers in PLEDs []. This enhancement is primarily attributed to a reduction in the energy barrier for electron injection from the cathode into the emissive layer. Specifically, the longer alkyl chain in compounds like C(16)-BIm(4) facilitates better adhesion to the underlying polymer layer (MEH-PPV in this case) and promotes planarization of the layer adjacent to the electrodes []. This planarization improves electrical contact, leading to enhanced device performance.
Q2: What unique property of sodium tetrakis(1-imidazolyl)borate derivatives makes them suitable for electron injection layers in PLEDs?
A2: The zwitterionic nature of sodium tetrakis(1-imidazolyl)borate derivatives plays a crucial role in their suitability for electron injection applications []. When deposited between the emissive polymer layer and the metal cathode, these compounds spontaneously organize into a dipole layer at the interface []. This dipole layer effectively shifts the vacuum level, facilitating more efficient electron injection by reducing the work function difference between the cathode and the emissive layer. This results in improved electroluminescence efficiency of the PLED device.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







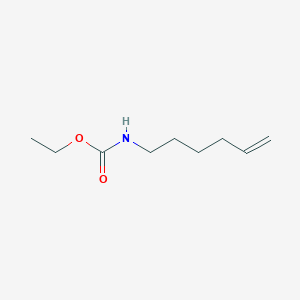
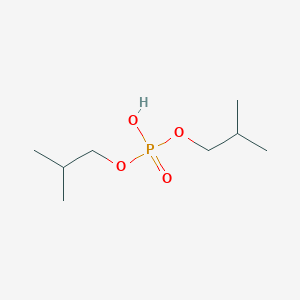

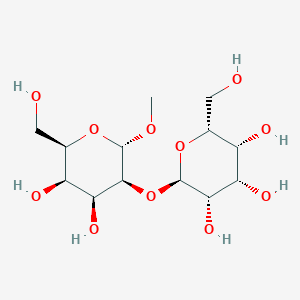
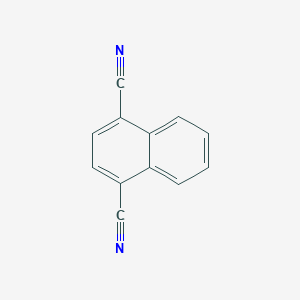

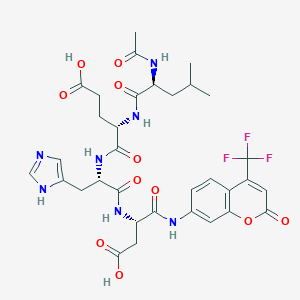
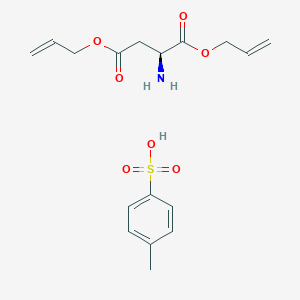

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)